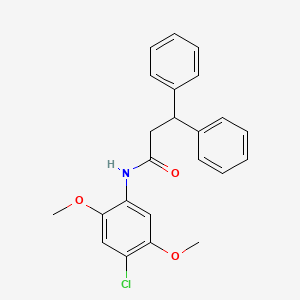
N-(4-chloro-2,5-dimethoxyphenyl)-3,3-diphenylpropanamide
Übersicht
Beschreibung
N-(4-chloro-2,5-dimethoxyphenyl)-3,3-diphenylpropanamide, also known as DOC, is a psychedelic drug that belongs to the phenethylamine family. DOC was first synthesized by Alexander Shulgin in the 1970s, and it has since gained popularity among researchers due to its unique chemical structure and potential therapeutic applications.
Wirkmechanismus
N-(4-chloro-2,5-dimethoxyphenyl)-3,3-diphenylpropanamide acts as a partial agonist at the serotonin 2A receptor, which leads to the activation of downstream signaling pathways. This activation is thought to be responsible for the psychedelic effects of this compound, which include altered perception, mood, and cognition.
Biochemical and Physiological Effects:
In addition to its effects on the serotonin 2A receptor, this compound has also been shown to modulate other neurotransmitter systems, such as dopamine and norepinephrine. These effects may contribute to the therapeutic potential of this compound for the treatment of mental health disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-3,3-diphenylpropanamide in lab experiments is its unique chemical structure, which allows for the study of its effects on specific receptors and signaling pathways. However, one limitation is the potential for variability in the effects of this compound due to individual differences in metabolism and other factors.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-3,3-diphenylpropanamide. One area of interest is the development of new therapeutic applications for the drug, such as the treatment of addiction or post-traumatic stress disorder. Another area of interest is the study of the long-term effects of this compound use on brain function and mental health. Overall, the unique properties of this compound make it a promising area of study for researchers in the field of neuroscience and pharmacology.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2,5-dimethoxyphenyl)-3,3-diphenylpropanamide has been extensively studied in the field of neuroscience and pharmacology. It has been found to have affinity for the serotonin 2A receptor, which is a key target for many psychedelic drugs. This compound has also been shown to have potential therapeutic applications for the treatment of various mental health disorders, such as depression and anxiety.
Eigenschaften
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNO3/c1-27-21-15-20(22(28-2)14-19(21)24)25-23(26)13-18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,14-15,18H,13H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCMPNYYEXACDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-chlorobenzyl)-5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B3614590.png)
![2-methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3614594.png)
![N~2~-benzyl-N~4~-{4-[chloro(difluoro)methoxy]phenyl}-N~6~-methyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B3614599.png)
![N-(tert-butyl)-N'-{4-[chloro(difluoro)methoxy]phenyl}-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine](/img/structure/B3614606.png)
![3,4-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide](/img/structure/B3614618.png)
![8-chloro-1-(4-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B3614620.png)
![1-(2,4-dibromophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B3614630.png)
![1-(4-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B3614645.png)
![N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methylbenzamide](/img/structure/B3614647.png)
![ethyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B3614652.png)

![dimethyl 2-[(3,3-diphenylpropanoyl)amino]terephthalate](/img/structure/B3614675.png)
![methyl 3-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B3614679.png)
![dimethyl 2-[(2,5-dichlorobenzoyl)amino]terephthalate](/img/structure/B3614684.png)